4-chloro-N-ethyl-2-hydroxybenzamide
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Overview
Description
4-chloro-N-ethyl-2-hydroxybenzamide is an organic compound with the molecular formula C9H10ClNO2. It is a derivative of benzamide, characterized by the presence of a chlorine atom at the fourth position, an ethyl group attached to the nitrogen atom, and a hydroxyl group at the second position on the benzene ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-ethyl-2-hydroxybenzamide typically involves the following steps:
Nitration: The starting material, 2-hydroxybenzoic acid, undergoes nitration to introduce a nitro group at the fourth position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron and hydrochloric acid.
Chlorination: The amino group is converted to a chloro group through a Sandmeyer reaction, involving the use of copper(I) chloride and hydrochloric acid.
Amidation: Finally, the chlorinated compound is reacted with ethylamine to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-ethyl-2-hydroxybenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate.
Reduction: The compound can be reduced to form 4-chloro-N-ethyl-2-aminobenzamide using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxide ions or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium or ethylamine in an organic solvent.
Major Products
Oxidation: 4-chloro-N-ethyl-2-benzamide.
Reduction: 4-chloro-N-ethyl-2-aminobenzamide.
Substitution: 4-hydroxy-N-ethyl-2-hydroxybenzamide or 4-amino-N-ethyl-2-hydroxybenzamide.
Scientific Research Applications
4-chloro-N-ethyl-2-hydroxybenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-chloro-N-ethyl-2-hydroxybenzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular pathways and targets are still under investigation, but it is believed to involve modulation of signal transduction pathways and inhibition of specific enzymes .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-methyl-2-hydroxybenzamide
- 4-chloro-N-propyl-2-hydroxybenzamide
- 4-chloro-N-ethyl-3-hydroxybenzamide
Uniqueness
4-chloro-N-ethyl-2-hydroxybenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-chloro-N-ethyl-2-hydroxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c1-2-11-9(13)7-4-3-6(10)5-8(7)12/h3-5,12H,2H2,1H3,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEKXTFVRFLZFOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(C=C(C=C1)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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